
3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Übersicht
Beschreibung
Es ist bekannt für seine hohe Affinität und Spezifität gegenüber Dopamin-D1- und D5-Rezeptoren, was es zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SKF 83822 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen VorläufernDas Endprodukt wird als Hydrobromidsalz erhalten, um seine Stabilität und Löslichkeit zu verbessern .
Industrielle Produktionsmethoden
Die industrielle Produktion von SKF 83822 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung verwendet wird. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Konsistenz und Reproduzierbarkeit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
SKF 83822 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Chlor- und Hydroxylgruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine und Thiole. Die Bedingungen beinhalten typischerweise milde Temperaturen und Lösungsmittel wie Ethanol oder Dimethylsulfoxid (DMSO).
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen mit Aminen Amin-Derivate ergeben, während Oxidationsreaktionen Chinone erzeugen können .
Wissenschaftliche Forschungsanwendungen
SKF 83822 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Neuropharmakologie: Es wird verwendet, um die Rolle von Dopamin-D1-ähnlichen Rezeptoren im zentralen Nervensystem zu untersuchen, einschließlich ihrer Beteiligung an Kognition, Gedächtnis und Motorik.
Schizophrenieforschung: SKF 83822 wird eingesetzt, um die potenziellen therapeutischen Wirkungen von Dopamin-D1-Rezeptoragonisten bei der Behandlung von Schizophrenie zu untersuchen.
Parkinson-Krankheit: Forschungen zu SKF 83822 untersuchen sein Potenzial, motorische Symptome zu lindern, ohne Dyskinesien zu induzieren, eine häufige Nebenwirkung anderer Dopaminagonisten.
Verhaltensstudien: Es wird in Tiermodellen verwendet, um die Auswirkungen der Aktivierung von Dopaminrezeptoren auf das Verhalten zu untersuchen, einschließlich Fortbewegung und Erregung.
Wirkmechanismus
SKF 83822 entfaltet seine Wirkung durch die selektive Aktivierung von Dopamin-D1-ähnlichen Rezeptoren, die mit dem Gs/olf/Adenylylcyclase-Signalweg gekoppelt sind. Diese Aktivierung führt zu einem Anstieg der zyklischen Adenosinmonophosphat (cAMP)-Spiegel, was wiederum die Adenylylcyclase-Aktivität stimuliert. Im Gegensatz zu anderen Dopaminagonisten aktiviert SKF 83822 keine Phospholipase C (PLC)-gekoppelten D1-ähnlichen Rezeptoren, was es in seinem Wirkmechanismus einzigartig macht .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SKF 83822 involves multiple steps, starting from commercially available precursorsThe final product is obtained as a hydrobromide salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of SKF 83822 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. Reaction conditions are carefully controlled to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
SKF 83822 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce quinones .
Wissenschaftliche Forschungsanwendungen
The compound exhibits notable biological activity primarily as a dopamine agonist . This characteristic is crucial for its application in treating neurological disorders. Its interactions with dopamine receptors (D1 and D2) suggest potential therapeutic uses in conditions such as:
- Parkinson's Disease : By stimulating dopamine receptors, the compound may help alleviate motor symptoms associated with dopamine deficiency.
- Schizophrenia : Modulating dopamine signaling can be beneficial in managing psychotic symptoms.
Receptor Interaction Studies
Interaction studies have demonstrated that this compound can modulate receptor activity differently depending on the context. Such insights are crucial for developing drugs with improved efficacy and reduced side effects compared to existing treatments .
Synthetic Methods
The synthesis of 3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol can be achieved through various methods:
- Iridium-Catalyzed Reactions : This method allows for the selective introduction of substituents at specific positions on the benzazepine ring.
- Multi-Step Processes : Involves cyclization reactions and functional group modifications to achieve the desired structure .
Neurological Disorders
Recent studies have highlighted the efficacy of this compound in animal models of neurological disorders. For instance:
- A study on BTBR mice demonstrated that this compound significantly improved sociability and reduced core symptoms associated with autism spectrum disorders when combined with a ketogenic diet .
Safety Profile
While the compound shows promise in pharmacological applications, it also presents certain safety concerns:
Wirkmechanismus
SKF 83822 exerts its effects by selectively activating dopamine D1-like receptors, which are coupled to the Gs/olf/adenylyl cyclase signaling pathway. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates adenylyl cyclase activity. Unlike other dopamine agonists, SKF 83822 does not activate phospholipase C (PLC)-coupled D1-like receptors, making it unique in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SKF 38393: Ein weiterer Dopamin-D1-Rezeptoragonist, der jedoch sowohl den Adenylylcyclase- als auch den Phospholipase C-Signalweg aktiviert.
Fenoldopam: Ein selektiver Dopamin-D1-Rezeptoragonist, der klinisch zur Behandlung von Bluthochdruck eingesetzt wird.
Einzigartigkeit von SKF 83822
SKF 83822 ist einzigartig in seiner selektiven Aktivierung der Adenylylcyclase, ohne die Phospholipase C zu beeinflussen. Diese selektive Aktivierung reduziert das Risiko von Nebenwirkungen wie Dyskinesien, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol is a compound belonging to the benzazepine class. It exhibits significant biological activities that make it a subject of interest in pharmacological research. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound has the following structural formula:
Research indicates that this compound acts primarily as a dopamine agonist . Its interaction with dopamine receptors suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia . Additionally, it has been noted to antagonize the behavioral effects of cocaine, indicating its role in modulating dopaminergic pathways .
Biological Activity Summary
Case Studies
-
Parkinson's Disease Model :
In a study involving rat models of Parkinson's disease, administration of this compound resulted in significant improvement in motor function. The compound was shown to enhance dopaminergic signaling pathways and reduce rigidity and tremors associated with the disease . -
Cocaine Behavioral Studies :
Research examining the effects of the compound on cocaine-induced behaviors demonstrated that it effectively reduced hyperlocomotion and other behavioral changes typically induced by cocaine administration. This suggests a potential therapeutic role in addiction treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. Studies have shown that the compound can cross the blood-brain barrier effectively, which is crucial for its intended neurological applications .
Eigenschaften
IUPAC Name |
9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNOXCRCYMOMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043819 | |
Record name | SKF 83822 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-08-5 | |
Record name | SKF-83822 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKF 83822 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74115-08-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SKF-83822 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661JNG0144 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SKF 83822 functions as a selective dopamine D1-like receptor agonist. [] This means it binds preferentially to D1-like receptors (D1 and D5), triggering a cascade of intracellular events. While both receptor subtypes are activated, research suggests a more prominent role for D1 receptors in mediating SKF 83822's effects. []
A: Research suggests that SKF 83822 does not directly activate the D1-D2 receptor heteromer. [] While it binds to the D1 receptor within this complex, it does not lead to the activation of the Gq protein or subsequent calcium release, a hallmark of D1-D2 heteromer activation. [] In contrast, SKF 83959 can directly activate this heteromer, highlighting the complexities of ligand-receptor interactions and their downstream consequences. []
A: Although SKF 83822 doesn't directly activate the D1-D2 heteromer, its binding to the D1 protomer within the complex induces conformational changes. [] These changes are sufficient to initiate desensitization of the heteromer, diminishing its ability to generate a calcium signal upon subsequent activation by an appropriate agonist. [] This phenomenon underscores the intricate allosteric modulation within receptor complexes and their potential pharmacological implications.
A: The desensitization process triggered by SKF 83822 binding to the D1-D2 heteromer is regulated by G protein-coupled receptor kinase 2 (GRK2). [] Studies reveal that both the catalytic and regulator of G-protein signaling (RGS) domains of GRK2 play a role in this process. [] Overexpression of GRK2 attenuates the calcium signal, whereas its knockdown enhances the signal. [] Notably, expression of a catalytically inactive GRK2 construct partially rescues the attenuated signal, implying the involvement of both GRK2's kinase activity and its ability to interact with G proteins in the desensitization mechanism. []
A: Studies in transgenic mice expressing eGFP under the control of the Nr4a1 promoter (Nr4a1-eGFP mice) have shown that SKF 83822 can indeed influence Nr4a1 expression. [] In primary striatal cultures derived from these mice, treatment with SKF 83822 led to an increase in eGFP expression specifically in neuronal-like cells. [] This finding suggests that SKF 83822, through its action on D1-like receptors, can modulate Nr4a1 expression, a transcription factor implicated in neuronal survival, differentiation, and responses to various stimuli.
A: Nr4a1-eGFP mice serve as a valuable tool for studying the effects of SKF 83822 in the context of striosome-matrix architecture and neuronal activity. [] These mice exhibit robust eGFP expression in striosomes, a compartment within the striatum enriched in D1 receptors, allowing for visualization and investigation of this specific neuronal population. [] Furthermore, Nr4a1 itself is considered an immediate early gene, rapidly upregulated in response to neuronal activity. [] Consequently, changes in eGFP expression in these mice can provide insights into the influence of SKF 83822 on neuronal activity within the striosome-matrix circuitry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.